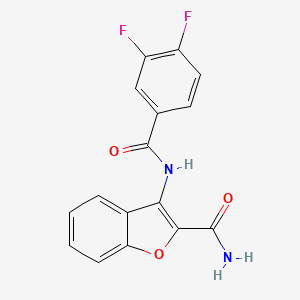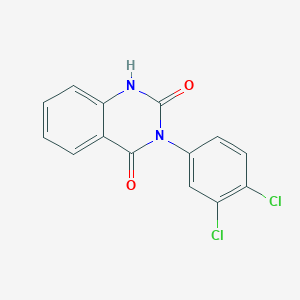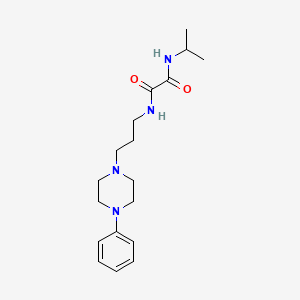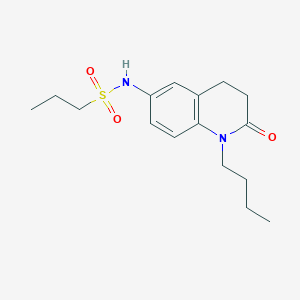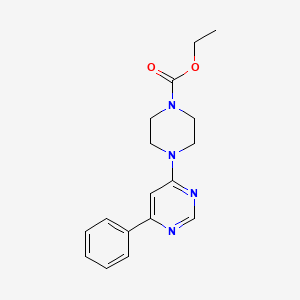
Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine derivatives, such as the one you mentioned, are a broad class of chemical compounds with important pharmacological properties . They consist of a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
While the specific synthesis process for “Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate” is not available, piperazine derivatives are generally synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by a six-membered ring containing two nitrogen atoms . The specific structure of “Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate” is not available in the sources I found.Physical And Chemical Properties Analysis
Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether. It is a weak base with two pKb of 5.35 and 9.73 at 25 °C . The specific physical and chemical properties of “Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate” are not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate and related compounds have been synthesized and evaluated for various biological activities. The synthesis of such compounds often involves multi-component reactions, leading to derivatives that are tested against different cancer cell lines, including human breast cancer (MCF-7) and human embryonic kidney cells (HEK293). These compounds, particularly those conjugated with chromene and quinoline moieties, have shown promising anti-proliferative activities, indicating their potential as therapeutic agents against cancer (Parveen et al., 2017).
Antimicrobial Activity
Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate derivatives have also been investigated for their antimicrobial properties. Mannich reaction products of similar compounds demonstrated good activity against various microorganisms, suggesting their use as a basis for developing new antimicrobial agents (Fandaklı et al., 2012).
Insecticidal Potential
The compound has been used as a lead for designing novel insecticides based on its structure, particularly targeting serotonin receptors in pests. This research suggests that derivatives of Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate could serve as effective insecticidal agents with a novel mode of action, contributing to the agricultural industry (Cai et al., 2010).
Antituberculosis Activity
Further exploration into the applications of Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate derivatives has led to the discovery of compounds with significant activity against Mycobacterium tuberculosis. This highlights their potential in the development of new antituberculosis medications, addressing the urgent need for novel treatments due to rising drug resistance (Jeankumar et al., 2013).
Anticancer Agents
The potential of Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate derivatives as anticancer agents has been further supported by the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which were evaluated as promising anticancer agents. These studies underscore the compound's utility in developing new therapeutic options for cancer treatment (Rehman et al., 2018).
Safety And Hazards
The safety data sheet for a similar compound, Ethyl pyrazole-4-carboxylate, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The specific safety and hazards information for “Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate” is not available in the sources I found.
Propriétés
IUPAC Name |
ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-2-23-17(22)21-10-8-20(9-11-21)16-12-15(18-13-19-16)14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZAAGMJFCKLOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(6-phenylpyrimidin-4-yl)piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2887722.png)
![diethyl 2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2887723.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(furan-2-yl)methanone](/img/structure/B2887724.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide](/img/structure/B2887725.png)
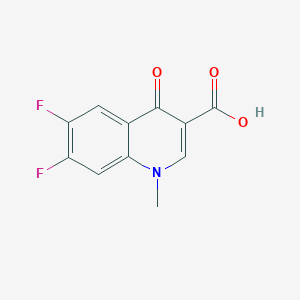
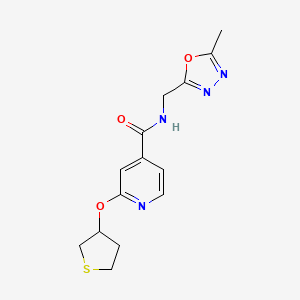
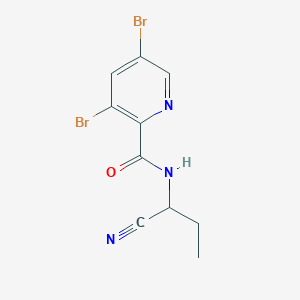
amino}acetamide](/img/structure/B2887732.png)
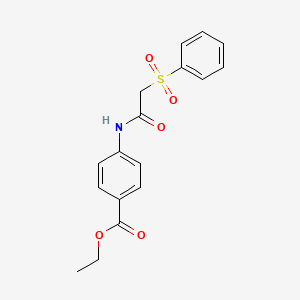
![(Z)-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-phenylacrylamide](/img/structure/B2887739.png)
